N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride
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Overview
Description
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride is a chemical compound with a complex structure that includes a sulfamoyl fluoride group attached to a nitrophenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride typically involves the reaction of N-methyl-N-[2-(3-nitrophenyl)ethyl]amine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfamoyl fluoride group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfonyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the sulfamoyl fluoride group.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Sulfonyl derivatives with oxidized methyl groups.
Scientific Research Applications
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl fluoride group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride involves its interaction with molecular targets, particularly enzymes. The sulfamoyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often specific to certain types of enzymes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(4-nitrophenyl)ethyl]sulfamoyl fluoride
- N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride
- N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfonamide
Uniqueness
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c1-11(17(10,15)16)6-5-8-3-2-4-9(7-8)12(13)14/h2-4,7H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJEOUKXVETGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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